1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
Overview
Description
1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. This compound is a member of the 1,2,4-triazole family of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to possess anticancer activity against several types of cancer cells, including breast cancer and prostate cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to possess a wide range of biological activities, which makes it a versatile compound for investigating various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects.
Future Directions
There are several future directions for research on 1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline. One direction is to investigate its potential use as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential use in the treatment of various diseases, including cancer and infectious diseases. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-10-23-18(16-8-5-12-25-16)20-21-19(23)26-13-17(24)22-11-9-14-6-3-4-7-15(14)22/h2-8,12H,1,9-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXVFIDKLDTXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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